molecular formula C22H16N2O5 B11981428 Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate CAS No. 883805-53-6

Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B11981428
CAS No.: 883805-53-6
M. Wt: 388.4 g/mol
InChI Key: BNXQRRMUTYVDJP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,1-a]isoquinoline core, which is a fused bicyclic system, and a nitrobenzoyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate typically involves multicomponent reactions. One common method is the 1,3-dipolar cycloaddition reaction, where isoquinoline, substituted bromoacetophenones, and non-symmetrical acetylenic dipolarophiles react in the presence of a solvent like 1,2-epoxypropane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group plays a crucial role in its biological activity, potentially inhibiting enzymes like topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a promising candidate for anticancer research.

Comparison with Similar Compounds

Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

883805-53-6

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C22H16N2O5/c1-2-29-22(26)18-13-19(21(25)15-7-5-8-16(12-15)24(27)28)23-11-10-14-6-3-4-9-17(14)20(18)23/h3-13H,2H2,1H3

InChI Key

BNXQRRMUTYVDJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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